molecular formula C8H9ClN4O2 B6220937 methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride CAS No. 2758000-48-3

methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride

Cat. No.: B6220937
CAS No.: 2758000-48-3
M. Wt: 228.6
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of nitrogen atoms in the triazole and pyridine rings contributes to the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design.

Properties

CAS No.

2758000-48-3

Molecular Formula

C8H9ClN4O2

Molecular Weight

228.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the reaction of 2-aminopyridine with nitriles in the presence of a heterogeneous catalyst system such as Cu-Zn/Al-Ti under atmospheric air .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalyst-free conditions is particularly advantageous for industrial applications due to the reduced reaction times and lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these targets, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridines and triazolopyrimidines, such as:

Uniqueness

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylate group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for drug design and development.

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